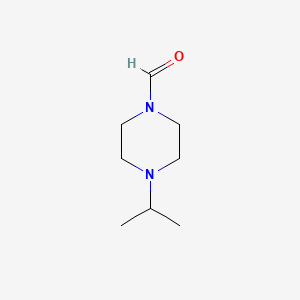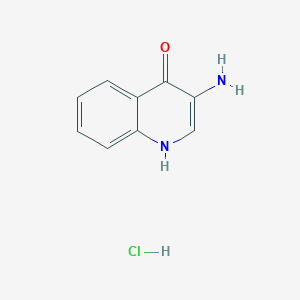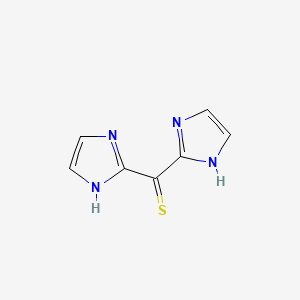
2-Buten-1-ol, acetate, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-ol, acetate, (2E)-, also known as crotyl acetate, is an organic compound with the molecular formula C6H10O2. It is an ester formed from the reaction of crotyl alcohol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, acetate, (2E)- can be synthesized through the esterification of crotyl alcohol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of 2-buten-1-yl acetate involves the continuous esterification process where crotyl alcohol and acetic acid are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, acetate, (2E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Crotonaldehyde or crotonic acid.
Reduction: Crotyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Buten-1-ol, acetate, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-buten-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain enzymatic activities and receptor functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-buten-1-yl acetate: Another ester with a similar structure but with a methyl group at the third position.
Isopentyl acetate: Known for its banana-like odor, it is structurally similar but has a different alkyl group.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Uniqueness
2-Buten-1-ol, acetate, (2E)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
but-2-enyl acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3 |
InChI Key |
WNHXJHGRIHUOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-methylbenzo[b]thiophene](/img/structure/B8777514.png)










![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B8777569.png)
